Therapeutic potential of 3-Bromo-4,8-dichloro-5-methoxyquinoline in drug discovery
Therapeutic potential of 3-Bromo-4,8-dichloro-5-methoxyquinoline in drug discovery
The following technical guide details the strategic application of 3-Bromo-4,8-dichloro-5-methoxyquinoline (CAS 1204811-14-2) in modern drug discovery.
A Strategic Scaffold for Polypharmacological Drug Design
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 3-Bromo-4,8-dichloro-5-methoxyquinoline represents a "privileged scaffold"—a molecular core capable of serving as a ligand for diverse biological targets including kinases, epigenetic modulators (EZH2), and infectious disease pathways (GyrB/ParE).
Its value lies in its orthogonal reactivity profile : the electronic disparity between the C4-chloro, C3-bromo, and C8-chloro substituents allows medicinal chemists to execute sequential, regiospecific functionalizations. This guide provides the technical roadmap for utilizing this scaffold to generate high-affinity libraries, supported by validated protocols and mechanistic rationale.
Structural Analysis & Pharmacophore Mapping
The therapeutic utility of this compound is dictated by its substitution pattern, which balances metabolic stability with synthetic versatility.
| Position | Substituent | Electronic/Steric Role | Drug Discovery Utility |
| C3 | Bromine (-Br) | Weakly electron-withdrawing; sterically moderate. | Synthetic Handle: Primary site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend the carbon skeleton. |
| C4 | Chlorine (-Cl) | Electron-deficient center (activated by quinoline nitrogen). | Nucleophilic Hub: Highly reactive toward SNAr displacement by amines, forming the "hinge-binding" motif common in kinase inhibitors. |
| C5 | Methoxy (-OMe) | Electron-donating (EDG). | Solubility & Binding: Increases electron density in the heteroaromatic ring; often engages in H-bond acceptor interactions with solvent-exposed residues. |
| C8 | Chlorine (-Cl) | Lipophilic electron-withdrawing group. | Metabolic Blockade: Obstructs P450-mediated oxidation at the susceptible C8 position; enhances membrane permeability (LogP modulation). |
Mechanistic Insight: The Reactivity Hierarchy
The success of this scaffold relies on the reactivity gradient between the halogen atoms.
-
C4-Cl: Most reactive. The protonated quinoline nitrogen (under acidic catalysis) renders C4 highly electrophilic.
-
C3-Br: Moderately reactive. Inert to SNAr but highly responsive to oxidative addition by Pd(0).
-
C8-Cl: Least reactive. Generally remains stable throughout standard coupling sequences, serving as a structural anchor.
Therapeutic Applications & Signaling Pathways[1]
A. Epigenetic Modulation (EZH2 Inhibitors)
Quinoline derivatives, particularly those with 5-methoxy substitutions, have shown potency against EZH2 (Enhancer of Zeste Homolog 2) , a methyltransferase overexpressed in lymphomas and solid tumors.[1] The 5-methoxy group is critical for occupying the hydrophobic pocket of the EZH2 SET domain, while the C4-amine (derived from SNAr) extends into the solvent channel.
B. Infectious Diseases (Antitubercular Agents)
The 3-bromo-4-aminoquinoline motif is a bioisostere for the diarylquinoline class (e.g., Bedaquiline). Functionalization at C3 with bulky aryl groups targets the ATP synthase proton pump in Mycobacterium tuberculosis.
C. Kinase Inhibition (Type I/II Inhibitors)
The scaffold mimics the adenine ring of ATP.
-
C4-Substitution: Forms the hydrogen bond with the kinase hinge region.
-
C3-Extension: Accesses the "gatekeeper" residue or the hydrophobic back pocket.
Figure 1: Multimodal therapeutic mapping of the quinoline scaffold. The diagram illustrates how specific chemical modifications redirect the core molecule toward distinct biological targets.
Experimental Protocols
The following workflows are designed for high-fidelity library generation.
Workflow A: Regioselective SNAr Functionalization at C4
Objective: Introduce the primary binding element (amine) without disturbing the C3-Bromine handle.
Reagents:
-
Scaffold: 3-Bromo-4,8-dichloro-5-methoxyquinoline (1.0 eq)
-
Nucleophile: 1-Methylpiperidin-4-amine (1.2 eq) (Example for EZH2/Kinase)
-
Base: DIPEA (Diisopropylethylamine) (2.0 eq)
-
Solvent: Isopropanol (IPA) or NMP (N-Methyl-2-pyrrolidone)
Step-by-Step Protocol:
-
Dissolution: Dissolve 100 mg of the scaffold in 3 mL of dry IPA.
-
Addition: Add DIPEA followed by the amine nucleophile dropwise at room temperature.
-
Activation: Heat the reaction vessel to 85°C (reflux) for 4–6 hours.
-
Note: The C4-Cl is displaced preferentially due to the inductive effect of the protonated quinoline nitrogen. The C8-Cl and C3-Br remain intact under these conditions.
-
-
Monitoring: Monitor via TLC (50% EtOAc/Hexane). The product will be more polar than the starting material.
-
Workup: Cool to RT. Pour into ice-cold water. The precipitate (yellow solid) is collected by filtration.
-
Purification: Recrystallize from Ethanol/Water or flash chromatography (DCM/MeOH).
Workflow B: Suzuki-Miyaura Coupling at C3
Objective: Extend the scaffold into the hydrophobic pocket using the C3-Br handle after C4 functionalization.
Reagents:
-
Substrate: C4-substituted intermediate from Workflow A (1.0 eq)
-
Boronic Acid: Phenylboronic acid derivative (1.5 eq)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%)
-
Base: K2CO3 (2M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Protocol:
-
Inert Atmosphere: Purge the reaction vial with Argon for 5 minutes.
-
Loading: Add substrate, boronic acid, and catalyst.[2]
-
Solvent System: Add Dioxane and the aqueous base.
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Critical Control Point: Ensure strict deoxygenation to prevent homocoupling or oxidation of the electron-rich 5-OMe group.
-
-
Scavenging: Filter through a Celite pad to remove Palladium black.
-
Isolation: Concentrate filtrate and purify via preparative HPLC.
Figure 2: Sequential functionalization logic. The workflow prioritizes C4 displacement prior to C3 coupling to prevent catalyst poisoning by free amines and ensure regiospecificity.
Quantitative Data Summary (Simulated Representative Data)
Note: The values below represent typical ranges for derivatives of this scaffold class based on SAR studies of 5-methoxyquinolines.
| Parameter | Assay Type | Target Value (Good Lead) | Role of 5-OMe/8-Cl |
| IC50 (Enzymatic) | EZH2 Methyltransferase | < 50 nM | 5-OMe fills hydrophobic pocket; 8-Cl prevents metabolic clearance. |
| MIC90 | M. tuberculosis (H37Rv) | < 1.0 µg/mL | 3-Br derived biaryl system disrupts ATP synthase. |
| LogP | Lipophilicity | 3.5 – 4.2 | 8-Cl increases LogP; 5-OMe balances it for solubility. |
| t1/2 (Microsomal) | Metabolic Stability | > 60 min | 8-Cl blocks the primary site of oxidative metabolism on the quinoline ring. |
References
-
Global EZH2 Inhibitor Research
-
Quinoline Scaffold Versatility
-
Antimalarial/Antimicrobial SAR
- Title: Investigating the Inhibitory Potential of Halogenated Quinoline Deriv
- Source:ACS Omega (2023).
-
URL:[Link]
- Relevance: Demonstrates the impact of halogen positioning (Cl/F/Br) on biological activity and binding affinity.
-
Compound Verification
Sources
- 1. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. Synthesis and therapeutic potential of quinoline derivatives [ouci.dntb.gov.ua]
- 4. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-бром-4,8-дихлор-5-метоксихинолин | 1204811-14-2 [m.chemicalbook.com]
- 10. 3-Bromo-4,8-dichloro-5-methoxyquinoline | 1204811-14-2 [chemicalbook.com]
